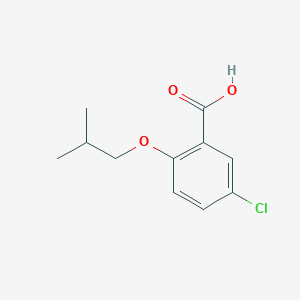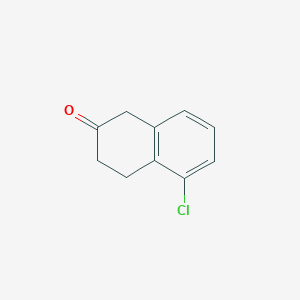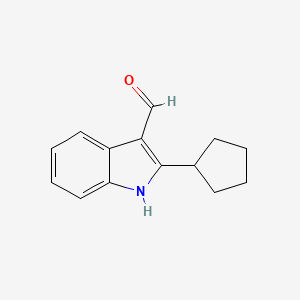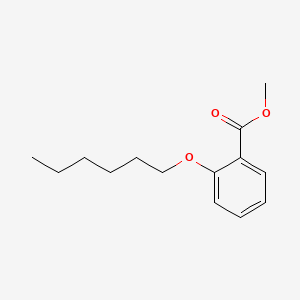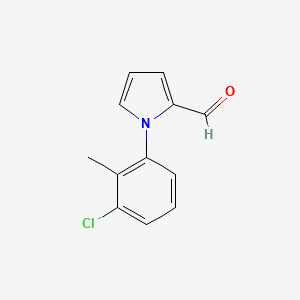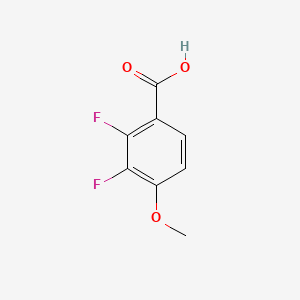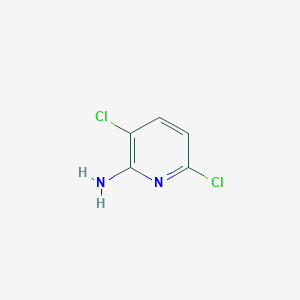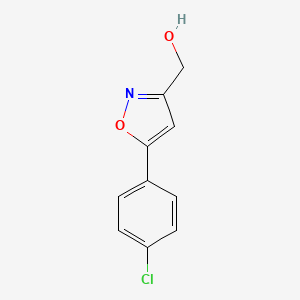
3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide
概要
説明
3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of thiadiazines. It is characterized by a six-membered ring containing two nitrogen atoms, one sulfur atom, and two methyl groups at the 3 and 5 positions. The compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
作用機序
Target of Action
Related compounds in the benzothiadiazine-1,1-dioxide family have been reported to exhibit a variety of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
It’s known that the functional groups attached to the ring structure of benzothiadiazine-1,1-dioxide compounds are responsible for their activity . For instance, a halo group at the 7 and 8 positions of the ring has been reported to yield active compounds .
Biochemical Pathways
Related benzothiadiazine-1,1-dioxide compounds have been reported to modulate various biochemical pathways, including those involved in hypertension, diabetes, and cancer .
Result of Action
Related benzothiadiazine-1,1-dioxide compounds have been reported to exhibit a variety of therapeutic activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer effects .
生化学分析
Biochemical Properties
3,5-Dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been reported to exhibit antifungal, antimicrobial, and antiviral activities . The compound interacts with enzymes such as aldose reductase, where it acts as an inhibitor, thereby influencing metabolic pathways . Additionally, it has been shown to modulate the activity of AMPA receptors, which are involved in synaptic transmission in the central nervous system .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the proliferation of certain cancer cell lines by modulating signaling pathways such as PI3K/Akt . Furthermore, it affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with aldose reductase results in the inhibition of this enzyme, which plays a crucial role in the polyol pathway . Additionally, the compound can modulate receptor activity, such as AMPA receptors, by binding to their allosteric sites and enhancing their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, but its degradation products can influence its overall activity . Long-term studies have indicated that prolonged exposure to the compound can lead to adaptive changes in cellular processes, such as increased expression of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antifungal and antimicrobial activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination . The compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and detoxification processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, influencing its intracellular concentration and localization . Additionally, binding proteins can sequester the compound in specific cellular compartments, affecting its bioavailability and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific organelles, such as mitochondria and lysosomes, through post-translational modifications and targeting signals . This localization can influence its interaction with biomolecules and its overall biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide typically involves the reaction of sulfamide with alpha and beta diketones . The reaction conditions often include the use of solvents such as toluene and catalysts like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the thiadiazine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfur and nitrogen atoms in the ring, which provide reactive sites for chemical transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols, which react with the compound under mild conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as N-substituted thiadiazines and sulfonamides. These derivatives exhibit different chemical and biological properties, making them useful in various applications.
科学的研究の応用
3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential antimicrobial and antifungal properties. It is also investigated for its role in enzyme inhibition and protein binding.
類似化合物との比較
Similar Compounds
1,2,4-benzothiadiazine 1,1-dioxide: This compound shares a similar thiadiazine ring structure but with different substituents.
3,5-dimethyl-1,3,5-thiadiazine-2-thione: This compound has a similar ring structure but contains a thione group instead of a dioxide group.
Uniqueness
3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide is unique due to its specific substitution pattern and the presence of the dioxide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S/c1-4-3-5(2)7-10(8,9)6-4/h3,6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTGKRKEDDOMNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NS(=O)(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403581 | |
| Record name | 3,5-Dimethyl-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
697-44-9 | |
| Record name | 3,5-Dimethyl-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide be used as a building block for larger heterocyclic systems?
A1: Yes, research suggests that this compound can indeed serve as a precursor for more complex heterocyclic compounds. [] For instance, it readily reacts with formaldehyde in the presence of triethylamine to yield bisthiadiazinylmethane derivatives. [] These derivatives have been shown to undergo intriguing intramolecular cyclization reactions, forming thiadiazino[4,3-g][2,1,3]benzothiadiazine tetraoxides. [] This highlights the potential of this compound in the synthesis of novel heterocyclic structures.
Q2: What structural insights about this compound derivatives can be obtained from X-ray crystallography?
A2: X-ray diffraction analysis of a chlorinated derivative, 3,5-Dimethyl-1,4-dichloro-1,2,6-thiadiazine-1-oxide, provides valuable information about its molecular geometry. [] The study reveals that the sulfur (VI) atom is positioned out of the plane formed by the π-delocalized NCCCN unit. [] Furthermore, the average S-N bond length was determined to be 1.569(3) Å. [] Such structural details are crucial for understanding the reactivity and potential applications of these compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



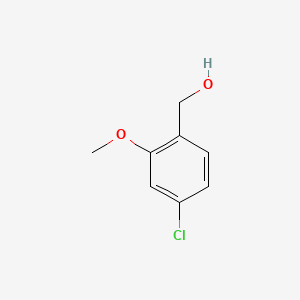
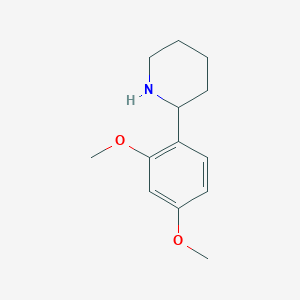

![2-[1-(Dimethylamino)-3-[2-[3-(trifluoromethyl)phenoxy]ethoxyimino]propylidene]propanedinitrile](/img/structure/B1351853.png)
